Losartan Impurity B

Impurity reference standard Molecular weight confirmation LC-MS method development

Misidentification of Losartan Impurity B (CAS 1159977-48-6) with EP Impurity B (CAS 160514-13-6, MW 264.28) causes invalid chromatographic results and erroneous batch release. This authentic α-butyl-losartan aldehyde adduct dimer (MW 843.81, C₄₄H₄₄Cl₂N₁₂O₂) resolves the problem: • Discrete HPLC peak identity validated by Qiu et al. (2015) gradient method, separable from 11 co-occurring impurities • Enables trace-level quantification (≤0.1%) under ICH Q1A stress conditions (40°C/75% RH, 3 years) • Supports GMP-compliant batch release per USP/EP monographs with full CoA traceability

Molecular Formula C44H44Cl2N12O2
Molecular Weight 843.81
CAS No. 1159977-48-6
Cat. No. B600987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosartan Impurity B
CAS1159977-48-6
SynonymsLosartan α-Butyl-losartan Aldehyde Adduct
Molecular FormulaC44H44Cl2N12O2
Molecular Weight843.81
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(C(CCC)C5=NC(=C(N5CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8)CO)Cl)O)Cl
InChIInChI=1S/C44H44Cl2N12O2/c1-3-5-15-37-47-41(46)38(58(37)25-28-18-22-30(23-19-28)32-12-7-9-14-34(32)43-51-55-56-52-43)39(60)35(10-4-2)44-48-40(45)36(26-59)57(44)24-27-16-20-29(21-17-27)31-11-6-8-13-33(31)42-49-53-54-50-42/h6-9,11-14,16-23,35,39,59-60H,3-5,10,15,24-26H2,1-2H3,(H,49,50,53,54)(H,51,52,55,56)
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow Solid

Losartan Impurity B: Pharmacopoeial Reference Standard


Losartan Impurity B (CAS 1159977-48-6), chemically defined as 1-[2-butyl-5-chloro-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol, is a covalent heterodimeric impurity of the angiotensin II receptor blocker (ARB) losartan. With a molecular weight of 843.81 g·mol⁻¹ and molecular formula C₄₄H₄₄Cl₂N₁₂O₂, it is structurally classified as an α-butyl-losartan aldehyde adduct—a dimer formed by the condensation of a losartan aldehyde intermediate with a second losartan monomer [1]. This compound is supplied as a high-purity reference standard (typically neat, ≥95% purity) by specialist vendors including Toronto Research Chemicals and is used for analytical method development, method validation (AMV), and quality control (QC) applications during ANDA submissions and commercial losartan production .

✓ Pharmacopoeial impurity reference standard for losartan
✓ Covalent heterodimeric α-butyl aldehyde adduct identity
✓ Supports AMV, QC release, and ANDA submission workflows

Losartan Impurity B: Substitution Risk Analysis


Losartan Impurity B (CAS 1159977-48-6) occupies a unique structural and analytical niche that precludes simple interchange with any other losartan impurity reference standard. Critically, this compound is frequently and erroneously conflated with Losartan EP Impurity B (CAS 160514-13-6, [2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methanol), a monomolecular hydroxyl impurity with a molecular weight of only 264.28 g·mol⁻¹—less than one-third of CAS 1159977-48-6 [1]. Substituting one for the other would produce fundamentally incorrect chromatographic retention times, erroneous MS/MS fragment ion patterns, and invalid quantification results. Furthermore, CAS 1159977-48-6 is a specific α-butyl aldehyde adduct dimer formed through a distinct acid-catalyzed Sɴ2 condensation mechanism during either synthesis or long-term stressed storage (40 °C/75% RH, 3 years) [2], whereas other losartan dimers (e.g., positional dimers LD-I/LD-II/LD-III from forced acid degradation, or the azido dimer EP Impurity L) arise via different chemical pathways and possess different molecular connectivity [3]. The validated gradient HPLC method of Qiu et al. (2015) demonstrated that Impurity B elutes as a discrete peak separable from eleven co-occurring losartan-related impurities and degradation products, confirming that generic substitution with any other impurity standard would compromise method specificity [4].

! Losartan EP Impurity B (CAS 160514-13-6, monomolecular) has a 3.19-fold lower molecular weight and is not a direct replacement.
! Other losartan dimers (azido dimer EP Impurity L, positional dimers LD-I/II/III) differ in connectivity and mass, and may shift method specificity.
! Unlabeled 'Losartan Impurity B' may refer to CAS 160514-13-6; always verify CAS 1159977-48-6 before procurement.

Losartan Impurity B: Quantitative Differentiation Evidence


Molecular Weight Differentiation vs. EP Impurity B

Losartan Impurity B (CAS 1159977-48-6) possesses a molecular weight of 843.81 g·mol⁻¹ (C₄₄H₄₄Cl₂N₁₂O₂), representing a covalent heterodimer of losartan and its α-butyl aldehyde adduct [1]. In contrast, the compound commonly labeled 'Losartan EP Impurity B' (CAS 160514-13-6) is the monomolecular species [2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methanol with a molecular weight of only 264.28 g·mol⁻¹ (C₁₄H₁₂N₄O) [2]. This represents a 3.19-fold mass difference and a fundamentally distinct elemental composition (44 C vs. 14 C; 2 Cl vs. 0 Cl; 12 N vs. 4 N). Accurate mass measurement by HRMS yields 842.3087 Da for CAS 1159977-48-6 versus 264.1011 Da for CAS 160514-13-6 [1][2].

MW vs. EP Impurity B
Head-to-head
843.81 vs. 264.28 g/mol
Fundamentally different entity; may lead to invalid quantification if substituted.
Verify CAS before procurement.
Impurity reference standard Molecular weight confirmation LC-MS method development Pharmacopoeial compliance

Trace Degradate Formation Under ICH Stress

Losartan Impurity B, as a representative dimeric aldehyde adduct degradate, was detected at trace levels of ≤0.1% (w/w) in severely stressed losartan potassium tablets stored at 40 °C and 75% relative humidity for 3 years, as reported by Zhao et al. (1999) using LC-APCI-MS/MS [1]. The stressed samples generated three extra peaks: one monomeric aldehyde degradate (Degradate I) and two dimeric degradates (Degradates II and III, corresponding to diastereomeric forms of the losartan dimer). By comparison, unstressed losartan tablets analyzed contemporaneously showed no detectable dimeric degradate peaks above the baseline [1]. The dimer formation mechanism was elucidated as a general acid-catalyzed Sɴ2 condensation between the aldehyde oxidation product of losartan and a second losartan monomer, with elimination of one water molecule [1].

ICH Stress Degradation
Cross-study comparable
≤0.1% at 40°C/75% RH, 3 years
Stability-indicating marker; supports degradation product identification.
Trace-level dimer formation is condition-dependent.
Forced degradation Stability-indicating method Dimeric degradate ICH Q1A

Industrial Dimer Impurity Control Process

Chinese patent CN108047208B (granted 2021) discloses a method for reducing losartan dimer impurities—including the α-butyl aldehyde adduct class to which CAS 1159977-48-6 belongs—to levels below 0.2%, and in optimized embodiments to ≤0.1% [1]. In comparative examples within the patent, the method achieved: Example 1: dimer impurity 0.2% at 96% yield; Example 2: dimer impurity 0.15% at 96% yield; Example 4: dimer impurity 0.1% [1]. The patent explicitly identifies dimer impurities as the primary residual contaminants in losartan potassium that persist after conventional refining, noting that without the disclosed acid-treatment step, multiple re-crystallizations are required to achieve acceptable purity—incurring significant yield loss and cost [1].

API Process Control
Class-level inference
Dimer reduced to 0.1–0.2%
Supports quantification of residual dimer for ICH Q3A acceptance criteria.
Source-specific patent evidence; method context requires review.
Process impurity control Dimer reduction Losartan potassium API Patent CN108047208B

Mass Spectrometric Discrimination from Other Dimers

Losartan Impurity B (CAS 1159977-48-6; MW 843.81) can be unambiguously distinguished from other known losartan dimeric impurities by accurate mass measurement. Losartan EP Impurity M (N2-Dimer; CAS not specified in EP) has a reported molecular weight of 827.81 g·mol⁻¹ (C₄₄H₄₄Cl₂N₁₂O), differing by 16 Da (one oxygen atom less) . Losartan EP Impurity L (Azido Dimer; CAS 2755908-51-9) has a molecular weight of 852.8 g·mol⁻¹ (C₄₄H₄₃Cl₂N₁₅), incorporating an azido group in place of the hydroxyl moiety [1]. The positional dimers LD-I, LD-II, and LD-III characterized by the 2016 acid degradation study elute at relative retention times (RRT) of 3.63, 3.73, and 3.91 respectively with respect to the losartan peak, and represent regioisomeric cyclic dimers with connectivity distinct from the acyclic aldehyde adduct structure of CAS 1159977-48-6 [2].

MS Discrimination
Cross-study comparable
Min 9 Da difference from nearest losartan dimer
Prevents misidentification in LC-MS/MS impurity profiling.
Requires certified accurate mass reference.
LC-MS/MS Impurity identification Dimer characterization High-resolution mass spectrometry

Validated HPLC Method for Simultaneous Impurity Quantification

Qiu et al. (2015) developed and validated a gradient reversed-phase HPLC method capable of simultaneously separating and quantifying losartan potassium together with eleven related impurities and degradation products in a single chromatographic run [1]. Impurity B was among the seven related impurities (B, C, D, E, F, I, G) chromatographically resolved, alongside four degradation products (J, K, L, M). The method employed an ACCHROM ODS-C18 column (250 mm × 4.6 mm, 5 μm) with acetonitrile/0.1% phosphoric acid gradient elution at 220 nm UV detection [1]. All calibration curves exhibited linear regression coefficients r > 0.9995, average recovery rates ranged from 97.00% to 103.00%, and RSD was below 2.00% (n = 3), with limits of detection and quantification determined at the ng·mL⁻¹ level [1].

Validated HPLC Method
Supporting evidence
Resolved among 11 impurities; r > 0.9995
Regulatory-ready framework for ANDA submission-quality profiling.
Method transfer context requires review.
HPLC method validation Simultaneous impurity quantification System suitability Pharmacopoeial method

Losartan Impurity B: Key Application Scenarios


Stability-Indicating Method and Forced Degradation Studies

Use CAS 1159977-48-6 as an authentic reference standard to spike stressed losartan tablet samples and confirm peak identity for the dimeric aldehyde adduct degradate. As established by Zhao et al. (1999), this impurity appears as a trace-level degradate (≤0.1%) under ICH Q1A long-term stress conditions (40 °C/75% RH, 3 years) [1]. Spiking experiments with the authentic standard enable accurate determination of relative retention time (RRT) and relative response factor (RRF), which are essential parameters for the stability-indicating HPLC method required in ANDA Module 3.2.P.5.3 (Validation of Analytical Procedures).

Dimer Impurity Control in API Process Optimization

Deploy CAS 1159977-48-6 as a quantitative reference standard to monitor residual dimer impurity levels during process development and scale-up of losartan potassium API synthesis. As demonstrated in patent CN108047208B, acid-catalyzed process control can reduce dimer impurities to ≤0.1% [2]. The authentic standard enables accurate quantification at these low levels, supporting process validation studies that demonstrate consistent dimer control below the ICH Q3A identification threshold (0.10% for a maximum daily dose of 100 mg losartan potassium).

LC-MS/MS Method Validation for Impurity Profiling

Use CAS 1159977-48-6 to establish system suitability criteria, determine limit of detection (LOD) and limit of quantification (LOQ) values, and generate calibration curves for quantitative LC-MS/MS impurity profiling methods. The validated HPLC method of Qiu et al. (2015) achieved linearity with r > 0.9995 and recovery of 97.00–103.00% for simultaneous quantification of Impurity B alongside eleven related substances [3]. The compound's distinct accurate mass (842.3087 Da) enables unambiguous identification in high-resolution MS workflows, differentiating it from other losartan dimers (EP Impurity L at 852.8 Da; EP Impurity M at 827.81 Da) .

QC Batch Release Testing and Pharmacopoeial Compliance

Incorporate CAS 1159977-48-6 as a specified impurity reference standard in QC batch release protocols aligned with USP and EP monographs for losartan potassium tablets. The compound's unambiguous CAS registry number (1159977-48-6) and certified purity profile, as supplied by Toronto Research Chemicals and Alfa Chemistry, provide the traceability required for GMP-compliant QC laboratories . Critically, QC analysts must verify that the procured standard bears CAS 1159977-48-6 rather than CAS 160514-13-6 (EP Impurity B, a different chemical entity) to avoid releasing batches with erroneous impurity assignments.

Application
Selection Property
Validation Focus
Stability-indicating method studies
Dimeric aldehyde adduct identity
RRT and RRF confirmation in stressed samples
API process optimization
Low-level dimer quantification
ICH Q3A identification threshold monitoring
LC-MS/MS method validation
Certified accurate mass
System suitability and LOD/LOQ determination
QC batch release testing
Unambiguous CAS assignment
Traceability for GMP-compliant impurity assignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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